molecular formula C15H14BrNO3S B2549657 (E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide CAS No. 1808416-63-8

(E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B2549657
CAS No.: 1808416-63-8
M. Wt: 368.25
InChI Key: WMKUPKDJELOJPL-UHFFFAOYSA-N
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Description

(E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide is an organic compound that features a brominated hydroxyphenyl group and a methylphenyl group connected via an ethenesulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:

    Sulfonamide Formation: The reaction of the brominated hydroxyphenyl compound with an ethenesulfonamide derivative.

    Coupling Reaction: The final step involves coupling the brominated hydroxyphenyl sulfonamide with the methylphenyl group under specific conditions, often using a catalyst.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions could target the ethenesulfonamide linkage.

    Substitution: The bromine atom in the hydroxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized derivatives of the hydroxyphenyl group.

    Reduction: Reduced forms of the ethenesulfonamide linkage.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor in enzymatic studies.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Polymer Synthesis: Utilization in the synthesis of specialized polymers.

    Chemical Sensors: Development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of (E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-3-hydroxyphenyl)-2-phenylethenesulfonamide: Lacks the methyl group on the phenyl ring.

    N-(4-Bromo-3-hydroxyphenyl)-2-(4-chlorophenyl)ethenesulfonamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

(E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide is unique due to the presence of both a brominated hydroxyphenyl group and a methylphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-N-(4-bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c1-11-2-4-12(5-3-11)8-9-21(19,20)17-13-6-7-14(16)15(18)10-13/h2-10,17-18H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKUPKDJELOJPL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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